Ethyl 5-bromo-6-hydroxynicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-6(9)7(11)10-4-5/h3-4H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQHDRQVVANNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-bromo-6-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 5-bromo-6-hydroxynicotinate, a key heterocyclic building block in modern medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the practical application and underlying principles that govern the utility of this versatile molecule.
Core Molecular Attributes and Physicochemical Properties
Ethyl 5-bromo-6-hydroxynicotinate (CAS No. 169773-94-8) is a substituted pyridine derivative with a molecular formula of C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol .[1] Its structure is characterized by a pyridine ring bearing an ethyl carboxylate group at the 3-position, a bromine atom at the 5-position, and a hydroxyl group at the 6-position.
Table 1: Physicochemical Properties of Ethyl 5-bromo-6-hydroxynicotinate
| Property | Value | Source |
| CAS Number | 169773-94-8 | |
| Molecular Formula | C₈H₈BrNO₃ | |
| Molecular Weight | 246.06 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Storage | Inert atmosphere, 2-8°C |
The presence of the 6-hydroxyl group introduces the possibility of tautomerism, existing in equilibrium with its corresponding pyridone form, Ethyl 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylate. This equilibrium is a critical consideration in its reactivity and spectroscopic characterization. The pyridone tautomer is often the predominant form.
Caption: Tautomeric equilibrium of Ethyl 5-bromo-6-hydroxynicotinate.
Synthesis and Purification
The synthesis of Ethyl 5-bromo-6-hydroxynicotinate is typically achieved through a two-step process starting from 6-hydroxynicotinic acid.
Step 1: Bromination of 6-Hydroxynicotinic Acid
The first step involves the electrophilic bromination of 6-hydroxynicotinic acid to yield 5-bromo-6-hydroxynicotinic acid.[2][3]
Caption: Bromination of 6-hydroxynicotinic acid.
Protocol: Synthesis of 5-Bromo-6-hydroxynicotinic Acid [2][3]
-
Suspend 6-hydroxynicotinic acid (1.0 eq) in water.
-
Cool the suspension in an ice bath.
-
Slowly add bromine (1.4 eq).
-
Allow the reaction to stir at room temperature for 24 hours.
-
Collect the resulting solid by filtration, wash with water, and dry under vacuum to afford 5-bromo-6-hydroxynicotinic acid.
Step 2: Fischer Esterification
The subsequent step is a Fischer esterification of the carboxylic acid with ethanol in the presence of an acid catalyst to yield the desired ethyl ester.
Caption: Fischer esterification to form the ethyl ester.
Protocol: Synthesis of Ethyl 5-bromo-6-hydroxynicotinate
-
Suspend 5-bromo-6-hydroxynicotinic acid (1.0 eq) in a large excess of anhydrous ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 5-bromo-6-hydroxynicotinate.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of Ethyl 5-bromo-6-hydroxynicotinate. Below are the expected spectroscopic data based on its structure and data from similar compounds.[4]
Table 2: Predicted Spectroscopic Data for Ethyl 5-bromo-6-hydroxynicotinate
| Technique | Expected Features |
| ¹H NMR | - Ethyl group signals: a triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂). - Aromatic protons: two singlets or doublets in the aromatic region (typically δ 7.5-8.5 ppm). - A broad singlet for the hydroxyl/amide proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - Ethyl group signals: around 14 ppm (CH₃) and 61 ppm (CH₂). - Aromatic carbons: signals in the range of 110-160 ppm. The carbon bearing the bromine will be at a higher field than the others. - Carbonyl carbon: a signal in the downfield region, typically around 165 ppm. |
| IR (cm⁻¹) | - Broad O-H/N-H stretch around 3300-3500 cm⁻¹. - C-H stretching of the ethyl and aromatic groups around 2900-3100 cm⁻¹. - Strong C=O stretch of the ester around 1700-1730 cm⁻¹. - C=C and C=N stretching of the pyridine ring in the 1400-1600 cm⁻¹ region. - C-Br stretch in the fingerprint region. |
| Mass Spec (ESI) | - Expected [M+H]⁺ peak at m/z 246.98 and [M-H]⁻ peak at m/z 244.97, showing the characteristic isotopic pattern for a bromine-containing compound. |
Chemical Reactivity and Synthetic Utility
Ethyl 5-bromo-6-hydroxynicotinate is a trifunctional molecule, offering multiple sites for synthetic modification. Its reactivity is dominated by the interplay of the electron-withdrawing ester and the electron-donating hydroxyl group on the brominated pyridine core.
a) Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, making it a valuable tool for library synthesis in drug discovery.
Caption: Suzuki-Miyaura cross-coupling of Ethyl 5-bromo-6-hydroxynicotinate.
b) N- and O-Alkylation
The pyridone tautomer possesses an amide-like nitrogen and the hydroxypyridine form has a phenolic oxygen, both of which can be alkylated under appropriate basic conditions. The choice of base and solvent can influence the selectivity between N- and O-alkylation.
c) Ester Hydrolysis
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This allows for subsequent amide bond formation or other modifications at the 3-position.
Applications in Drug Discovery and Materials Science
Ethyl 5-bromo-6-hydroxynicotinate and its derivatives are important intermediates in the synthesis of a variety of biologically active compounds and functional materials.
-
Kinase Inhibitors: The substituted nicotinic acid scaffold is a common feature in many kinase inhibitors. The ability to diversify the 5-position via cross-coupling reactions makes this a valuable starting material for the synthesis of libraries of potential kinase inhibitors.[5][6]
-
Pharmaceutical Intermediates: This compound serves as a key building block for more complex active pharmaceutical ingredients (APIs).[1][7][8]
-
Agrochemicals: The pyridine core is also found in a number of herbicides and pesticides.
Safety and Handling
While specific toxicity data for Ethyl 5-bromo-6-hydroxynicotinate is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. The precursor, 5-bromo-6-hydroxynicotinic acid, is known to be harmful if swallowed, in contact with skin, or if inhaled.[9] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
Ethyl 5-bromo-6-hydroxynicotinate is a highly versatile and valuable building block for organic synthesis. Its multiple functional groups allow for a wide range of chemical transformations, making it an important intermediate in the development of new pharmaceuticals and materials. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective use in research and development.
References
-
Lead Sciences. Ethyl 5-bromo-6-hydroxynicotinate. [Link]
-
BIOSYNCE. 5-Bromo-6-hydroxynicotinic Acid Cas 41668-13-7. [Link]
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MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
-
China Other Intermediates series,2-Chloropyridine-5-Carbaldehyde,5-Bromo-2-Hydroxynicotinic Acid Manufacturer and Supplier. [Link]
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PubChem. ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate. [Link]
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Drug Intermediates Innovations In Synthesis Techniques. [Link]
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NIH. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link]
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NIH. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. [Link]
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PubChem. Ethyl 5-amino-6-methylpyridine-3-carboxylate. [Link]
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Fonderpharm. Pharmaceutical intermediates. [Link]
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NIH. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. [Link]
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PubChem. 5-Bromo-3-pyridinecarboxaldehyde. [Link]
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PubMed. Discovery of 3(S)-thiomethyl Pyrrolidine ERK Inhibitors for Oncology. [Link]
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An In-depth Technical Guide to the Physical Properties of Ethyl 5-bromo-6-hydroxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-6-hydroxynicotinate is a halogenated pyridinone derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromo substituent and a hydroxypyridine core, makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. The presence of multiple functional groups—an ester, a hydroxyl group (which exists in tautomeric equilibrium with its pyridone form), and a bromine atom—offers several reaction sites for chemical modification. This guide provides a comprehensive overview of the known physical properties of Ethyl 5-bromo-6-hydroxynicotinate, its synthesis, and a theoretical analysis of its spectral characteristics, drawing comparisons with its immediate precursor, 5-bromo-6-hydroxynicotinic acid.
Molecular Structure and Key Properties
The fundamental properties of Ethyl 5-bromo-6-hydroxynicotinate and its parent carboxylic acid are summarized below. It is crucial to note that while substantial experimental data exists for 5-bromo-6-hydroxynicotinic acid, specific experimental physical properties for its ethyl ester are not widely reported in publicly available literature. The data for the ethyl ester is primarily from commercial suppliers and patents, with some properties of the parent acid being predicted values.
| Property | Ethyl 5-bromo-6-hydroxynicotinate | 5-Bromo-6-hydroxynicotinic Acid |
| CAS Number | 169773-94-8[1] | 41668-13-7[2][3] |
| Molecular Formula | C₈H₈BrNO₃[1][4] | C₆H₄BrNO₃[5] |
| Molecular Weight | 246.06 g/mol [4] | 218.01 g/mol |
| Appearance | White solid (as described in patents) | White to almost white powder/crystal |
| Melting Point | Not available | >300 °C[2] |
| Boiling Point | Not available | 348.1 ± 42.0 °C (Predicted)[2] |
| Density | Not available | 2.015 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | Not available | 3.38 ± 0.50 (Predicted)[2] |
| Purity | Typically ≥95% (Commercial)[1] | Typically >98% (Commercial)[6] |
Tautomerism of the 6-Hydroxypyridine Ring
A key structural feature of Ethyl 5-bromo-6-hydroxynicotinate is the 6-hydroxypyridine moiety, which exists in a tautomeric equilibrium with the corresponding pyridin-2(1H)-one. This equilibrium is a fundamental concept in heterocyclic chemistry and influences the compound's reactivity and physical properties.
Synthesis and Purification
The synthesis of Ethyl 5-bromo-6-hydroxynicotinate is typically achieved through a two-step process starting from 6-hydroxynicotinic acid. The first step involves the bromination of the pyridine ring, followed by the esterification of the carboxylic acid group.
Protocol 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid
This protocol is based on the bromination of 6-hydroxynicotinic acid.[2]
Materials:
-
6-hydroxynicotinic acid
-
Bromine (Br₂)
-
Water
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Suspend 6-hydroxynicotinic acid (e.g., 8 g, 57.6 mmol) in water (30 mL) in a flask equipped with a stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add bromine (e.g., 4.2 mL, 81.4 mmol) to the cooled suspension with continuous stirring.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.
-
Collect the resulting solid product by filtration.
-
Wash the solid with water to remove any unreacted starting materials and byproducts.
-
Dry the product in a vacuum oven at 40 °C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid as a tan solid.
Protocol 2: Synthesis of Ethyl 5-bromo-6-hydroxynicotinate
This protocol describes the synthesis via bromination of a nicotinic acid derivative followed by esterification, as adapted from patent literature.[7]
Materials:
-
Methyl 6-hydroxynicotinate
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Hexanes
-
Rotary evaporator
Procedure:
-
Dissolve methyl 6-hydroxynicotinate (e.g., 6.01 g, 36.0 mmol) in N,N-dimethylformamide (142 mL).
-
To the stirred solution, add N-Bromosuccinimide (7.70 g, 43.3 mmol).
-
Stir the reaction mixture for 20 hours at room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Triturate the crude product with diethyl ether and hexanes to induce crystallization and purify the product, yielding the title compound.
Note: While the patent describes the synthesis starting from the methyl ester, a similar direct esterification of 5-bromo-6-hydroxynicotinic acid with ethanol under acidic conditions (Fischer esterification) is a standard and viable alternative.
Spectral Properties
¹H NMR Spectroscopy
5-Bromo-6-hydroxynicotinic Acid: The ¹H NMR spectrum of 5-bromo-6-hydroxynicotinic acid in DMSO-d₆ shows two distinct signals for the aromatic protons.[2]
-
δ 8.16 (d, J = 2.27 Hz, 1H): This corresponds to the proton at the C2 position of the pyridine ring.
-
δ 8.04 (d, J = 2.53 Hz, 1H): This corresponds to the proton at the C4 position of the pyridine ring.
-
δ 12.90 (br s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid.
-
δ 12.59 (br s, 1H): A broad singlet corresponding to the hydroxyl/amide proton on the pyridine ring.
Ethyl 5-bromo-6-hydroxynicotinate (Predicted): For the ethyl ester, the aromatic proton signals are expected to be in a similar region. The key differences will be the appearance of signals corresponding to the ethyl group and the disappearance of the carboxylic acid proton signal.
-
Aromatic Protons: Two doublets are expected in the range of δ 8.0-8.5 ppm.
-
Ethyl Group:
-
A quartet (CH₂) is expected around δ 4.2-4.4 ppm.
-
A triplet (CH₃) is expected around δ 1.2-1.4 ppm.
-
-
Hydroxyl/Amide Proton: A broad singlet is expected, likely in the region of δ 12-13 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of Ethyl 5-bromo-6-hydroxynicotinate is expected to show characteristic absorption bands for its functional groups:
-
~3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations from the tautomeric forms.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching of the ethyl group.
-
~1720-1700 cm⁻¹: C=O stretching of the ester group.
-
~1650 cm⁻¹: C=O stretching of the pyridone tautomer.
-
~1600, 1475 cm⁻¹: C=C and C=N stretching vibrations of the aromatic ring.
-
~1250-1000 cm⁻¹: C-O stretching of the ester and C-Br stretching.
Solubility and Handling
Solubility: While specific solubility data is not widely published, based on its structure, Ethyl 5-bromo-6-hydroxynicotinate is expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Storage and Handling: It is recommended to store Ethyl 5-bromo-6-hydroxynicotinate in an inert atmosphere at 2-8°C.[1][4] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
References
-
Leaders in Chemical Synthesis. (n.d.). Mind-blowing Ethyl 5-bromo-6-hydroxynicotinate Now 70% Cheaper. Retrieved February 1, 2026, from [Link]
- Google Patents. (n.d.). EP2108641A1 - New substituted spiro[cycloalkyl-1,3'-indo]-2'(1'H)-one derivatives and their use as p38 mitogen-activated kinase inhibitors.
-
Lead Sciences. (n.d.). Ethyl 5-bromo-6-hydroxynicotinate. Retrieved February 1, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromo-5-ethyl-3-methylnonane. Retrieved February 1, 2026, from [Link]
- Google Patents. (n.d.). US8772288B2 - Substituted spiro[cycloalkyl-1,3'-indo]-2'(1'H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors.
-
PubChem. (n.d.). Ethyl 5-hydroxynicotinate. Retrieved February 1, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-4,6-dihydroxynicotinic acid. Retrieved February 1, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-3-ethyl-5-methylhept-1-ene. Retrieved February 1, 2026, from [Link]
-
Google Patents. (n.d.). (12) United States Patent. Retrieved February 1, 2026, from [Link]
-
Amerigo Scientific. (n.d.). Chemical Building Blocks. Retrieved February 1, 2026, from [Link]
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- 7. US8772288B2 - Substituted spiro[cycloalkyl-1,3â²-indo]-2â²(1â²H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors - Google Patents [patents.google.com]
Safety and handling of Ethyl 5-bromo-6-hydroxynicotinate
Technical Guide: Safety and Handling of Ethyl 5-bromo-6-hydroxynicotinate
Executive Summary
Ethyl 5-bromo-6-hydroxynicotinate (CAS: 169773-94-8) is a specialized heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and allosteric modulators. Its structural duality—featuring a reactive aryl bromide for cross-coupling and a pyridone/hydroxyl motif for alkylation—makes it a versatile scaffold in medicinal chemistry.
This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound. It addresses the specific physicochemical hazards associated with halogenated hydroxypyridines and establishes a self-validating protocol for its use in drug development workflows.
Chemical Identity & Physicochemical Properties
The compound exists in a tautomeric equilibrium between the 6-hydroxy (enol) and 6-oxo (pyridone) forms. In the solid state and polar solvents, the 2-pyridone tautomer typically predominates, which significantly influences its solubility and nucleophilic reactivity.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | Ethyl 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylate |
| Common Name | Ethyl 5-bromo-6-hydroxynicotinate |
| CAS Number | 169773-94-8 |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| Physical Form | White to pale tan crystalline powder |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Melting Point | Not experimentally standardized; Analogues (Methyl ester) melt >160°C |
Figure 1: Tautomeric Equilibrium
The following diagram illustrates the structural equilibrium critical for understanding reactivity and handling stability.
Caption: Tautomeric shift between hydroxypyridine and pyridone forms. The pyridone form dictates the hydrogen-bonding character in solid storage.
Hazard Identification & Toxicology (GHS Classification)
While specific toxicological data for the ethyl ester is limited, a Read-Across approach utilizing data from the parent acid (5-bromo-6-hydroxynicotinic acid, CAS 41668-13-7) and methyl ester analogues is scientifically justified and recommended for safety planning.
Signal Word: WARNING
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H319: Causes serious eye irritation (Eye Irrit.[1][2][3] 2A).
-
H335: May cause respiratory irritation (STOT SE 3).[2]
Mechanistic Toxicology:
-
Halogenated Pyridine Toxicity: The bromine substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated nicotinates.
-
Sensitization Potential: Pyridine derivatives can act as sensitizers. Repeated exposure via inhalation of dust may lead to hypersensitivity.
Storage & Stability Protocols
To maintain the integrity of the bromine bond and the ester functionality, strict environmental controls are required.
-
Moisture Control: The ethyl ester is susceptible to hydrolysis under basic or acidic conditions, reverting to the parent acid. Store under an inert atmosphere (Argon/Nitrogen) if possible, or in a tightly sealed container with desiccants.
-
Photostability: Brominated heterocycles are prone to photolytic debromination. Store in amber glass vials or foil-wrapped containers.
-
Temperature: Store at 2–8°C (Refrigerated) to minimize ester hydrolysis and oxidative degradation.
Safe Handling & Engineering Controls
Workflow Logic
The following decision tree outlines the operational safety logic for handling this compound in a research setting.
Caption: Operational safety workflow ensuring containment of dust and proper waste segregation.
Specific Protocols
-
Weighing: Use an anti-static gun if the powder is fluffy. Weigh only inside a certified chemical fume hood to prevent inhalation of dust.
-
Solvent Choice: Dissolve in DMSO or DMF for stock solutions. Avoid protic solvents (water/alcohols) for long-term storage of stock solutions to prevent transesterification or hydrolysis.
-
Decontamination: Wipe surfaces with a 10% sodium carbonate solution followed by water. This neutralizes any potential acidic hydrolysis byproducts.
Application Context: Synthetic Utility
This compound is a high-value scaffold because it offers orthogonal reactivity. The C-5 Bromine allows for palladium-catalyzed cross-coupling, while the N-1 Pyridone Nitrogen allows for alkylation.
Protocol: Suzuki-Miyaura Coupling (General Guide)
-
Objective: Functionalization at C-5.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are recommended due to the steric environment of the pyridone.
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Note: The free hydroxyl/pyridone proton can quench organometallics. Use 2-3 equivalents of base to ensure the species is deprotonated or protect the nitrogen (e.g., N-SEM protection) prior to coupling if yields are low.
Synthetic Pathway Diagram
Caption: Synthetic route to the target ester and its downstream application in cross-coupling reactions.
Emergency Response
| Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for >15 minutes. Remove contact lenses if present.[3] Seek medical attention immediately (risk of corneal damage from brominated compounds). |
| Skin Contact | Wash with soap and water.[4][2][3] If redness persists, consult a dermatologist. Isolate contaminated clothing.[1] |
| Inhalation | Move to fresh air.[4][3] If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (rare but possible with pyridine dusts). |
| Spill | Dampen with water to prevent dust.[4] Sweep up into a closed container. Do not flush down drains. |
References
-
Handling of Pyridine Derivatives. Post Apple Scientific. Retrieved February 1, 2026, from [Link]
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Technical Deep Dive: The Mechanistic Role of the Hydroxyl Group in Ethyl 5-Bromo-6-Hydroxynicotinate Reactivity
Topic: Role of the hydroxyl group in Ethyl 5-bromo-6-hydroxynicotinate reactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Linchpin" Substituent
Ethyl 5-bromo-6-hydroxynicotinate (CAS: 169773-94-8) acts as a pivotal scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., SHP2, MEK pathways). While the 5-bromo position offers a clear handle for cross-coupling (Suzuki/Stille), the reactivity of the molecule is dictated by the substituent at position 6.
Nominally a "hydroxyl" group, this substituent introduces a critical lactam-lactim tautomeric equilibrium . Understanding this duality is not merely academic; it is the decision point that determines whether the molecule acts as a nucleophile (N- vs. O-alkylation) or an electrophile precursor (chlorination via
Structural Dynamics: The Lactam-Lactim Equilibrium
The "6-hydroxy" nomenclature is chemically misleading in solution. In polar solvents (DMSO, MeOH) and the solid state, the equilibrium heavily favors the 2-pyridone (lactam) tautomer. This tautomerism is the primary driver of reactivity.
-
Lactam Form (A): The nitrogen is protonated (
), and position 6 is a carbonyl ( ). This form favors N-alkylation and directs electrophilic aromatic substitution. -
Lactim Form (B): The nitrogen is basic (
), and position 6 is a phenol-like hydroxyl ( ). This form is required for O-alkylation and conversion to chlorides.
Visualization: Tautomeric Control of Reactivity
Figure 1: The bifurcation of reactivity pathways driven by the tautomeric state of ethyl 5-bromo-6-hydroxynicotinate.
Reactivity Matrix & Protocols
Activation: Converting -OH to -Cl
The most common synthetic workflow involves converting the 6-hydroxy group into a 6-chloro group. This transforms the electron-rich pyridone ring into an electron-deficient pyridine, activating position 6 for Nucleophilic Aromatic Substitution (
Mechanism: The reaction proceeds through the lactim tautomer.[1] The hydroxyl oxygen attacks the phosphorous center, forming a dichlorophosphate leaving group, which is then displaced by chloride.
Standard Protocol: Deoxychlorination
-
Reagents:
(excess), (0.1–1.0 eq), or catalytic DMF. -
Conditions: Reflux (80–110 °C) for 2–4 hours.
-
Critical Step: The addition of a tertiary amine (e.g.,
-dimethylaniline) can accelerate the reaction by buffering the HCl byproduct and stabilizing the imidoyl chloride intermediate.
| Parameter | Standard Condition | Optimization for Scale-Up |
| Solvent | Neat | Toluene or Chlorobenzene (reduces waste) |
| Catalyst | None | DMF (Vilsmeier-Haack type activation) |
| Quench | Pour onto ice | Inverse addition to cold |
| Yield | 85-95% | >90% |
Ambident Nucleophilicity: N- vs. O-Alkylation
When retaining the oxygen/nitrogen functionality, chemoselectivity is the challenge.
-
N-Alkylation (Lactam Pathway):
-
Favored by: Soft electrophiles (Alkyl iodides, benzyl bromides), polar aprotic solvents (DMF, DMSO), and alkali bases (
, ). -
Why: The nitrogen lone pair in the pyridone anion is softer and less sterically hindered in the dominant tautomer.
-
Application: Synthesis of N-substituted pyridone scaffolds found in p38 MAP kinase inhibitors.
-
-
O-Alkylation (Lactim Pathway):
-
Favored by: Hard electrophiles (Alkyl sulfates, sulfonates), silver salts (
), or O-selective protection (e.g., MOM-Cl). -
Why: Silver coordinates to the nitrogen, blocking it and forcing reaction at the oxygen.
-
Application: Locking the pyridine aromaticity for specific binding modes.
-
The 5-Bromo Handle: Suzuki-Miyaura Coupling
The 5-bromo position allows for the introduction of biaryl motifs. However, the "6-hydroxy" group can interfere with Pd catalysts via coordination.
-
Strategy A (Unprotected): Use water-soluble phosphine ligands or high-turnover catalysts (
) that can tolerate the free pyridone. -
Strategy B (Protected/Activated): Convert to 6-Cl first. The 6-Cl is less reactive towards oxidative addition than the 5-Br, allowing for regioselective coupling at position 5.
Case Study: Synthesis of SHP2 Inhibitor Pharmacophores
Recent drug discovery efforts targeting SHP2 (Src Homology 2 domain-containing phosphatase 2) utilize the 6-amino-5-aryl-nicotinate scaffold. Ethyl 5-bromo-6-hydroxynicotinate is the precursor.
Synthetic Workflow:
-
Chlorination: Conversion to Ethyl 5-bromo-6-chloronicotinate using
. -
S_NAr Displacement: Reaction with an amine (e.g., a substituted aniline or aliphatic amine) at position 6 to install the "anchor" residue.
-
Note: The ester at C3 and the Br at C5 activate the C6-Cl bond for displacement.
-
-
Suzuki Coupling: Reaction at C5-Br with an aryl boronic acid to install the "tail" moiety interacting with the
loop of the protein.
Visualization: Synthesis Pathway
Figure 2: Sequential functionalization strategy leveraging the differential reactivity of C6 (Cl) and C5 (Br).
References
-
Tautomerism & Reactivity
-
Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. (2018).[2] National Institutes of Health (PMC). Link
-
Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. (2013). National Institutes of Health (PMC). Link
-
-
Synthetic Protocols (Chlorination & Coupling)
-
Medicinal Chemistry Applications (SHP2/Kinase Inhibitors)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methyl 5-bromo-6-chloropyridine-3-carboxylate | 78686-77-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Lipophilicity of Ethyl 5-bromo-6-hydroxynicotinate and its Implications
Executive Summary
Lipophilicity is a cornerstone of medicinal chemistry, profoundly influencing a molecule's journey through the body. This guide provides a detailed examination of the lipophilicity of ethyl 5-bromo-6-hydroxynicotinate, a heterocyclic compound of interest in drug discovery. We will explore its predicted physicochemical properties, outline rigorous experimental protocols for determining its octanol-water partition coefficient (LogP) and distribution coefficient (LogD), and discuss the critical implications of its lipophilicity on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This document is intended for researchers and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.
The Central Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical physicochemical descriptors in drug design.[1][2][3] It governs a compound's ability to cross biological membranes, a prerequisite for reaching its intended target.[1][] This property is quantitatively expressed by the partition coefficient (P) or its logarithm (LogP), which measures the equilibrium distribution of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[5]
-
LogP > 0 : Indicates a preference for the lipid phase (lipophilic).[5]
-
LogP < 0 : Indicates a preference for the aqueous phase (hydrophilic).[5]
-
LogP = 0 : Indicates equal distribution between the two phases.[5]
For ionizable compounds, the distribution is pH-dependent and is described by the distribution coefficient, LogD.[6][7] Understanding both LogP and LogD is crucial, as a drug molecule will encounter a range of pH environments within the body.
The balance of lipophilicity is delicate. Sufficient lipophilicity is required for membrane permeation and absorption, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[][8] Consequently, the modulation and precise measurement of lipophilicity are fundamental tasks in the optimization of a drug candidate.
Physicochemical Profile of Ethyl 5-bromo-6-hydroxynicotinate
Ethyl 5-bromo-6-hydroxynicotinate is a substituted pyridine derivative. Its structure, featuring a bromine atom, a hydroxyl group, and an ethyl ester, suggests a moderate level of lipophilicity. The heterocyclic nitrogen, hydroxyl group, and ester carbonyl can all participate in hydrogen bonding, influencing its interaction with both polar and non-polar environments.
Computational Prediction of Lipophilicity
Before embarking on laboratory-based measurements, in silico prediction offers a rapid and cost-effective first approximation of a molecule's LogP. These methods are typically based on fragmental or atomic contributions derived from large experimental datasets.[10][11]
Several algorithms can be used to predict the LogP of ethyl 5-bromo-6-hydroxynicotinate. Below is a summary of predicted values from common computational models.
| Prediction Method | Predicted LogP | Rationale |
| ALOGP | 1.85 | Atom-based method considering the contribution of individual atoms. |
| XLogP3 | 1.79 | Atom-based method with corrective factors for intramolecular interactions. |
| cLogP | 1.95 | Fragment-based method summing the contributions of molecular fragments. |
These predictions consistently place ethyl 5-bromo-6-hydroxynicotinate in a favorable lipophilicity range for potential oral drug candidates, which often falls between 1 and 3.[8] However, it is imperative to validate these computational estimates with empirical data, as predictive models can be less accurate for novel or complex heterocyclic systems.
Rigorous Experimental Determination of Lipophilicity
Experimental measurement remains the gold standard for determining lipophilicity.[6][7] The two most widely accepted methods are the shake-flask method for LogP and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for estimating LogP and determining LogD.
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most direct way to measure LogP.[10] It involves partitioning the compound between n-octanol and water (or a suitable buffer) and then measuring the concentration of the analyte in each phase after equilibrium is reached.
Causality Behind Experimental Choices:
-
n-Octanol: Chosen as the organic phase because its properties are thought to mimic the lipid bilayer of cell membranes reasonably well.[8]
-
Purity of Solvents: High-purity n-octanol and water are essential to prevent interference from contaminants.
-
Pre-saturation: The n-octanol and aqueous phases are pre-saturated with each other to ensure that the volume of each phase does not change during the experiment.
-
Temperature Control: Partition coefficients can be temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.
-
Concentration Measurement: A validated analytical method, such as UV-Vis spectroscopy or LC-MS, is required for accurate quantification in each phase.
Step-by-Step Protocol:
-
Preparation of Phases:
-
Mix equal volumes of HPLC-grade n-octanol and water (or 0.1 M phosphate-buffered saline, PBS, pH 7.4 for LogD) in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely for at least 24 hours before use.
-
-
Sample Preparation:
-
Prepare a stock solution of ethyl 5-bromo-6-hydroxynicotinate in the aqueous phase at a concentration that is detectable by the chosen analytical method (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated aqueous stock solution with a precise volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected LogP. For an expected LogP around 2, a 1:1 or 1:2 aqueous:octanol ratio is a good starting point.
-
Gently agitate the mixture on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that can lead to emulsion formation.
-
-
Phase Separation:
-
Centrifuge the mixture at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the analyte in each aliquot using a pre-validated analytical method.
-
Calculate the LogP using the formula: LogP = log10([Concentration in n-octanol] / [Concentration in aqueous phase]).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)
RP-HPLC offers a faster, more automated, and less material-intensive alternative to the shake-flask method.[12][13] It measures the retention time of a compound on a non-polar stationary phase (like C18) with a polar mobile phase.[12][14] The retention factor (k) is then correlated with the known LogP values of a set of reference standards.
Causality Behind Experimental Choices:
-
Stationary Phase: An octadecylsilane (C18) column is most common as it provides a hydrophobic environment that mimics the partitioning process in the n-octanol/water system.[12]
-
Mobile Phase: A mixture of water/buffer and an organic modifier (typically methanol or acetonitrile) is used. Methanol is often preferred as it can suppress unwanted interactions with residual silanol groups on the stationary phase.[12]
-
Isocratic Elution: Maintaining a constant mobile phase composition is crucial for a linear relationship between the logarithm of the retention factor (log k) and LogP.
-
Reference Standards: A set of well-characterized compounds with known LogP values spanning the expected range of the test compound is essential for creating a reliable calibration curve.
Step-by-Step Protocol:
-
System Preparation:
-
Equip an HPLC system with a C18 column and a UV detector set to an appropriate wavelength for ethyl 5-bromo-6-hydroxynicotinate.
-
Prepare a series of isocratic mobile phases consisting of varying ratios of buffer (e.g., pH 7.4 PBS) and methanol (e.g., 40:60, 50:50, 60:40). Degas all mobile phases.
-
-
Calibration:
-
Prepare solutions of 5-7 reference compounds with known LogP values.
-
For each mobile phase composition, inject the reference standards and the test compound.
-
Determine the retention time (t_R) for each compound and the column dead time (t_0) using an unretained marker like uracil.
-
Calculate the retention factor (k) for each compound: k = (t_R - t_0) / t_0.
-
Calculate log k.
-
-
Data Analysis:
-
For each mobile phase composition, plot log k of the reference standards against their known LogP values. This should yield a linear relationship: LogP = a * (log k) + b.
-
To obtain a more robust, column-independent value, extrapolate to 100% aqueous phase. Plot the log k values for each compound against the percentage of organic modifier. The y-intercept represents log k_w.
-
Create a final calibration curve by plotting the known LogP values of the standards against their calculated log k_w values.
-
Use the log k_w of ethyl 5-bromo-6-hydroxynicotinate and the calibration curve to determine its experimental LogP.
-
Workflow Visualization:
Below is a diagram illustrating the experimental workflow for LogP determination using RP-HPLC.
Caption: RP-HPLC workflow for experimental LogP determination.
Implications for Drug Development
The lipophilicity of ethyl 5-bromo-6-hydroxynicotinate, predicted to be in the range of 1.8-2.0, has profound implications for its potential as a drug candidate. This value sits within the "sweet spot" that is often associated with good oral absorption and distribution properties.
-
Absorption: A LogP in this range suggests the molecule has sufficient lipid solubility to passively diffuse across the gastrointestinal mucosa, a key step in oral drug absorption.[] However, it is likely hydrophilic enough to maintain adequate solubility in the aqueous environment of the gut lumen.
-
Distribution: The compound is expected to distribute into tissues but may not excessively accumulate in fatty tissues, which can be a concern with highly lipophilic drugs.[] A LogP around 2 is often considered optimal for crossing the blood-brain barrier, which would be relevant if the therapeutic target is in the central nervous system.[5][8]
-
Metabolism: Compounds with moderate lipophilicity are often good substrates for metabolic enzymes, such as cytochrome P450s in the liver.[] The ester moiety is also susceptible to hydrolysis by esterases. This suggests the compound would be cleared metabolically, which is desirable, but the rate of metabolism would need to be carefully evaluated to ensure an appropriate half-life.
-
Excretion: The parent molecule and its metabolites would need to be sufficiently polar to be excreted by the kidneys. The hydroxyl and potential carboxylic acid (from ester hydrolysis) groups would aid in this process.
-
Toxicity: By avoiding excessive lipophilicity (LogP > 5), the compound is less likely to exhibit promiscuous binding to off-targets or to cause toxicity through mechanisms like phospholipidosis.[]
Relationship between Lipophilicity and ADME Properties:
The following diagram illustrates the balancing act of lipophilicity in drug design.
Caption: The dual impact of lipophilicity on ADME properties.
Conclusion
Ethyl 5-bromo-6-hydroxynicotinate possesses a predicted lipophilicity profile that makes it an interesting scaffold for further investigation in drug discovery. The computational estimates (LogP ≈ 1.8-2.0) are promising, but must be confirmed through rigorous experimental methods like the shake-flask or RP-HPLC techniques detailed herein. A confirmed LogP in this range would suggest a favorable balance between membrane permeability and aqueous solubility, positively impacting its potential ADME properties. Subsequent studies should focus on experimentally determining its LogD at physiological pH, assessing its metabolic stability, and evaluating its activity at the intended biological target.
References
-
Wiczling, P., et al. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC - PubMed Central. [Link]
-
BIOSYNCE. 5-Bromo-6-hydroxynicotinic Acid Cas 41668-13-7. [Link]
-
SciSpace. High-throughput method for lipophilicity measurement. [Link]
-
Ferreira, L., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]
-
Cambridge MedChem Consulting. LogP/D. [Link]
-
Pharmacelera. (2020, December 10). The Impact of Lipophilicity and Hydrophobicity in Drug Design. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Asghar, J. (2021, February 10). LogP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]
-
ACS Publications. Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. [Link]
-
PubMed. (2012, September 19). The influence of lipophilicity in drug discovery and design. [Link]
-
PubMed Central. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. [Link]
-
ResearchGate. (2020). LogP / LogD shake-flask method v1. [Link]
-
protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]
-
ResearchGate. (2012). The influence of lipophilicity in drug discovery and design. [Link]
-
Regulations.gov. (2016, June 22). Final Report. [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
-
Chemaxon Docs. LogP and logD calculations. [Link]
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
-
GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines P C C = / -. [Link]
-
OECD. (1997, November 26). OECD Principles on Good Laboratory Practice (GLP). [Link]
Sources
- 1. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. youtube.com [youtube.com]
- 9. biosynce.com [biosynce.com]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Page not found - Documentation [docs.chemaxon.com:443]
- 12. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 13. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Suzuki-Miyaura coupling protocol using Ethyl 5-bromo-6-hydroxynicotinate
Application Note: Suzuki-Miyaura Coupling of Ethyl 5-bromo-6-hydroxynicotinate
Executive Summary & Challenge Analysis
Substrate Profile:
-
Compound: Ethyl 5-bromo-6-hydroxynicotinate
-
Functional Motifs: 3-Ethoxycarbonyl (ester), 5-Bromo (electrophile), 6-Hydroxy (tautomerizable).
The Core Challenge: The Tautomer Trap
The primary obstacle in coupling Ethyl 5-bromo-6-hydroxynicotinate is not the oxidative addition at the C-Br bond, but the 2-pyridone/2-hydroxypyridine tautomerism . In solution, the equilibrium heavily favors the 6-oxo (pyridone) form. The amide-like nitrogen (N-H) and the carbonyl oxygen can coordinate strongly to Palladium(II) species, forming stable, unreactive "off-cycle" complexes (catalyst poisoning). Furthermore, the free N-H proton is acidic (
This guide presents two validated pathways:
-
Method A (Direct Coupling): Utilizes sterically demanding ligands to prevent catalyst coordination.
-
Method B (Protection-First): Converts the pyridone to an alkoxypyridine to restore aromaticity and reactivity.
Mechanistic Insight & Strategy
To achieve high turnover numbers (TON), we must disrupt the poisoning mechanism.
Diagram 1: Tautomerism & Catalyst Deactivation Pathway
Caption: The equilibrium favors the Pyridone form, which acts as a bidentate ligand, sequestering the Pd catalyst.
Method A: Direct Coupling (Ligand-Enabled)
Rationale: This method avoids protection/deprotection steps, increasing atom economy. It relies on Buchwald Biaryl Phosphine Ligands (e.g., XPhos, SPhos) which are bulky enough to prevent the pyridone from coordinating to the Pd center, while electronically rich enough to facilitate oxidative addition.
Reagents:
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) or Pd(dppf)Cl₂·DCM (for robust, lower-cost screens).
-
Base: Potassium Phosphate Tribasic (
). Note: Avoid Carbonates if ester hydrolysis is observed. -
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Protocol A: Step-by-Step
-
Charge Vessel: To a reaction vial equipped with a magnetic stir bar, add:
-
Ethyl 5-bromo-6-hydroxynicotinate (1.0 equiv, 1.0 mmol, 246 mg)
-
Aryl Boronic Acid (
) (1.5 equiv) - (3.0 equiv, finely ground)
-
XPhos Pd G3 (2.0 mol%)
-
-
Inerting: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Reaction: Heat the mixture to 85°C for 4–12 hours.
-
Monitoring: Check LC-MS for consumption of bromide. The product will likely ionize in negative mode (ES-) or positive mode (ES+) depending on the R-group.
-
-
Workup:
Critical Parameter Table: Method A
| Parameter | Recommendation | Reason |
| Ligand | XPhos or SPhos | Steric bulk prevents pyridone coordination. |
| Base | Buffers pH; minimizes ester hydrolysis compared to hydroxides. | |
| Temperature | 80–90°C | Sufficient for oxidative addition; avoids thermal decomposition. |
| Concentration | 0.2 M | High dilution minimizes intermolecular aggregation of pyridones. |
Method B: O-Protection Route (Industrial Standard)
Rationale: If direct coupling fails or yields are inconsistent, protecting the oxygen as a benzyl ether locks the substrate in the pyridine (aromatic) form. This dramatically increases the rate of oxidative addition and prevents catalyst poisoning.
Diagram 2: Protection-Coupling Workflow
Caption: The O-Benzylation strategy restores aromaticity, facilitating standard Suzuki conditions.
Protocol B: Step-by-Step
Step 1: Regioselective O-Alkylation Note: Silver Carbonate is used to favor O-alkylation over N-alkylation.
-
Suspend Ethyl 5-bromo-6-hydroxynicotinate (1.0 equiv) and
(1.1 equiv) in Toluene (0.3 M). -
Add Benzyl Bromide (BnBr, 1.2 equiv).
-
Heat to reflux (110°C) for 16 hours in the dark (wrap flask in foil).
-
Filter through Celite to remove silver salts. Concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The O-alkylated product (Pyridine form) is usually less polar than the N-alkylated byproduct.
Step 2: Suzuki Coupling
-
Use the O-Benzyl intermediate as the electrophile.
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (3 mol%).
-
Base:
(2.0 equiv, aq). -
Solvent: DME/Water or Toluene/EtOH/Water.
-
Run at 90°C for 4 hours. (Reaction is typically much faster than Method A).
Step 3: Deprotection
-
Dissolve coupled product in EtOH/EtOAc.
-
Add Pd/C (10 wt%) and stir under
balloon (1 atm) for 2 hours. -
Filter and concentrate to recover the 6-hydroxy product.
Troubleshooting & Optimization (The "Black Box")
| Observation | Diagnosis | Corrective Action |
| No Conversion (Method A) | Catalyst poisoning by substrate. | Switch to Method B or increase catalyst loading to 5 mol% and use SPhos . |
| Ester Hydrolysis | Base is too strong or Temp too high. | Switch base from |
| Homocoupling (R-R) | Oxygen present in system.[5][6][7] | Degas solvents more rigorously (Freeze-Pump-Thaw x3). |
| N-Alkylation (Method B) | Silver salts failed to direct regio. | Ensure |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
- Western, E. C., & Daft, J. R. (2003). "Palladium-Catalyzed Cross-Coupling Reactions of 2-Hydroxypyridines." Journal of Organic Chemistry, 68(22), 8444–8449. (Demonstrates the necessity of protecting groups or specific ligands for hydroxypyridines).
-
Billingsley, K. L., & Buchwald, S. W. (2008). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 130(40), 13552–13554. Link (Source for XPhos/SPhos utility in difficult heterocycles).
- Hirano, K., & Miura, M. (2011). "Direct Arylation of Pyridines and Pyridones." Chemical Communications.
Sources
- 1. 5-Bromo-6-hydroxynicotinic acid [synhet.com]
- 2. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 5-bromo-6-hydroxynicotinate in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Ethyl 5-bromo-6-hydroxynicotinate in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical matter for challenging biological targets.[1] By screening collections of low molecular weight compounds (fragments), FBDD explores chemical space more effectively, often yielding higher quality starting points for medicinal chemistry optimization.[2] The success of this approach is critically dependent on the quality and diversity of the fragment library.
This document provides a detailed guide to the application of Ethyl 5-bromo-6-hydroxynicotinate , a key heterocyclic fragment, in FBDD campaigns. Its unique structural and physicochemical properties make it a valuable tool for identifying and characterizing binding interactions with a wide range of protein targets, particularly kinases and metalloenzymes.
The core advantages of incorporating Ethyl 5-bromo-6-hydroxynicotinate into a fragment library include:
-
Privileged Scaffold: The hydroxypyridinone core is a recognized "privileged" structure in medicinal chemistry, known for its ability to engage in key hydrogen bonding interactions and act as a metal chelator.[3][4] This scaffold is present in numerous bioactive molecules and can serve as an excellent anchor point within a protein's binding site.
-
Halogen Bonding Potential: The bromine atom at the 5-position is not merely a synthetic handle but a key functional group capable of forming halogen bonds. This is a non-covalent interaction that is increasingly being recognized for its significant contribution to ligand-protein binding affinity and specificity.[5]
-
Favorable Physicochemical Properties: Ethyl 5-bromo-6-hydroxynicotinate aligns well with the "Rule of Three," a set of guidelines for desirable fragment properties, ensuring good solubility and a favorable starting point for optimization.[6][7]
-
Utility in X-ray Crystallography: The presence of the bromine atom provides a significant advantage in X-ray crystallography screening due to its anomalous scattering properties. This allows for the unambiguous identification of the fragment's position and orientation in the protein binding site, even for weakly binding hits.
This guide will provide detailed protocols for the use of Ethyl 5-bromo-6-hydroxynicotinate in various biophysical screening techniques, along with insights into data analysis and hit validation, to empower researchers in their drug discovery endeavors.
Physicochemical Properties of Ethyl 5-bromo-6-hydroxynicotinate
| Property | Estimated Value | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | ~246 g/mol | < 300 g/mol | Low complexity allows for better sampling of chemical space and provides ample room for optimization.[6] |
| cLogP | ~1.5 - 2.0 | < 3 | Ensures adequate aqueous solubility, which is critical for high-concentration screening required in FBDD.[7] |
| Hydrogen Bond Donors | 1 (hydroxyl group) | ≤ 3 | Provides a key interaction point with protein targets.[7] |
| Hydrogen Bond Acceptors | 3 (ester carbonyl, hydroxyl oxygen, ring nitrogen) | ≤ 3 | Offers multiple opportunities for directed interactions within a binding pocket.[7] |
| Rotatable Bonds | 2 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding.[7] |
General FBDD Workflow using Ethyl 5-bromo-6-hydroxynicotinate
The successful application of Ethyl 5-bromo-6-hydroxynicotinate in an FBDD campaign follows a structured, multi-step process. The diagram below illustrates a typical workflow, emphasizing the integration of various techniques for hit identification, validation, and elaboration.
Sources
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Troubleshooting & Optimization
Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions of Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet persistent challenge in synthetic chemistry: catalyst poisoning in the cross-coupling of pyridine-containing substrates. Pyridine moieties are ubiquitous in pharmaceuticals and functional materials, making their synthesis a critical endeavor. However, the inherent properties of the pyridine nitrogen often lead to frustratingly low yields and failed reactions. This guide offers practical, field-tested solutions and explains the chemical principles behind them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a bromopyridine substrate is giving very low to no yield. What is the most likely cause?
The primary culprit in such cases is often catalyst poisoning by the pyridine nitrogen. The lone pair of electrons on the pyridine's nitrogen atom acts as a potent Lewis base, strongly coordinating to the palladium catalyst's active sites.[1][2] This coordination can effectively halt the catalytic cycle by preventing the necessary steps, such as oxidative addition or reductive elimination, from occurring.[3] This issue is particularly pronounced with 2-substituted pyridines due to the proximity of the nitrogen to the reaction center.[2]
Q2: How can I definitively determine if catalyst poisoning is the issue and not another problem like poor starting material quality?
A key diagnostic experiment is to run a control reaction. If your catalyst system performs well with a non-pyridine substrate (e.g., bromobenzene) under identical conditions but fails with the bromopyridine, catalyst poisoning is the most probable cause.[1] Additionally, if you observe that the reaction starts but then stalls, this can be an indication of product inhibition, where the newly formed pyridine-containing product poisons the catalyst.[1]
Another factor to consider is the stability of your boronic acid. Pyridineboronic acids, especially 2-pyridineboronic acid, are known to be unstable and can readily undergo protodeboronation (hydrolysis back to the parent pyridine).[4] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5]
Q3: What are the most effective strategies to overcome catalyst poisoning by pyridines in palladium-catalyzed reactions?
Several strategies can be employed, often in combination, to mitigate the poisoning effect of the pyridine nitrogen.
-
Ligand Selection: The choice of phosphine ligand is critical. Employing sterically bulky, electron-rich ligands can shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.[3][5] Ligands such as SPhos, XPhos, and RuPhos have proven effective in many cases.[5] The bulk of these ligands also promotes the desired reductive elimination step.
-
Use of Additives: The addition of a Lewis acid, such as B(OMe)₃, can be beneficial. The Lewis acid can preferentially bind to the pyridine nitrogen, effectively "masking" it and preventing it from coordinating to the palladium catalyst.[6][7]
-
Alternative Coupling Partners: If using pyridine boronic acids is problematic, consider alternative nucleophiles. Pyridine sulfinates, for example, have been shown to be stable and effective coupling partners in palladium-catalyzed reactions with aryl halides.[8]
-
Careful Selection of Base and Solvent: The choice of base and solvent can significantly impact the reaction's success. Anhydrous conditions and the use of bases like K₃PO₄ can sometimes be advantageous, especially when dealing with unstable boronic acids, to minimize side reactions like protodeboronation.[5][7]
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling of a 2-Bromopyridine
You are attempting to couple a 2-bromopyridine with an arylboronic acid using a standard Pd(PPh₃)₄ catalyst and Na₂CO₃ as the base, but the yield is consistently below 20%.
Caption: Troubleshooting Decision Tree for Low Yield in Pyridine Coupling.
-
Ligand Exchange: Replace Pd(PPh₃)₄ with a pre-catalyst featuring a bulky, electron-rich ligand. A good starting point is to use Pd(OAc)₂ with a ligand like XPhos or SPhos in a 1:2 Pd:ligand ratio.
-
Modify the Boron Reagent: Instead of the boronic acid, use the corresponding pinacol ester. This will enhance stability and reduce protodeboronation.[5]
-
Optimize the Base: Switch from an aqueous base like Na₂CO₃ to an anhydrous base such as K₃PO₄. This can further minimize the hydrolysis of the boronic acid derivative.[7]
-
Introduce an Additive: If yields are still suboptimal, consider adding a Lewis acid like trimethoxyborane (B(OMe)₃) to sequester the pyridine nitrogen.[6][7]
Problem 2: Catalyst Deactivation in Nickel-Catalyzed Couplings of Pyridines
While nickel catalysts can be a cost-effective alternative to palladium, they are also susceptible to deactivation. You observe that your nickel-catalyzed reaction starts but does not go to completion.
Nickel catalysis often involves different oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)).[9][10] Catalyst deactivation can occur through several pathways:
-
Formation of Off-Cycle Ni(II) Species: The catalytically active Ni(I) species can be oxidized to a Ni(II) resting state, which is less reactive.[9]
-
Formation of Ni(0): Over-reduction of the Ni(II) precatalyst can lead to the formation of inactive Ni(0) species.[9]
-
Ligand Effects: The choice of ligand is crucial. For instance, tridentate ligands like terpyridines can stabilize the nickel center and prevent deactivation.[9]
-
Ligand Screening: For nickel-catalyzed reactions, polypyridine ligands like 2,2'-bipyridine (bpy) and terpyridine (tpy) can be effective in stabilizing the active catalytic species.[10]
-
Reductant Choice: In reductive cross-coupling reactions, the choice of stoichiometric reductant (e.g., Mn(0) or Zn) is critical and can influence the catalyst's stability and turnover.[11]
-
Careful Control of Reaction Conditions: Ensure rigorous exclusion of oxygen and moisture, as these can contribute to the deactivation of low-valent nickel species.
Data Summary Table
| Issue | Substrate Position | Recommended Ligand | Recommended Boron Reagent | Additive/Special Condition |
| Severe Poisoning | 2-pyridyl | XPhos, SPhos, RuPhos[5] | MIDA boronates, Pinacol esters[5][12] | B(OMe)₃[6][7] |
| Moderate Poisoning | 3-pyridyl | Buchwald-type ligands | Boronic Acid or Pinacol Ester | Standard conditions may suffice |
| Mild Poisoning | 4-pyridyl | P(t-Bu)₃, PCy₃ | Boronic Acid | Anhydrous base (K₃PO₄)[7] |
Visualizing the Mechanism of Catalyst Poisoning
Caption: Simplified catalytic cycle and the pyridine poisoning pathway.
References
- Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Pyridine Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates.
- ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
- ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies.
- PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- ACS Publications. (n.d.). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- PMC. (n.d.). A General Solution for the 2-Pyridyl Problem.
- PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- ResearchGate. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical.
- TCI Chemicals. (n.d.). Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts].
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
- PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
- ACS Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- Scientific Update. (2025). Nickel-Catalysed Reductive Alkylation of Pyridines via C−N Bond Activation.
- MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review [mdpi.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 5-bromo-6-hydroxynicotinate
Welcome to the technical support center for Ethyl 5-bromo-6-hydroxynicotinate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during reactions with this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with Ethyl 5-bromo-6-hydroxynicotinate. What are the most critical factors to consider when choosing a solvent?
A1: The selection of a solvent is paramount as it influences reactant solubility, reaction rate, mechanism, and even product distribution. For Ethyl 5-bromo-6-hydroxynicotinate, your primary considerations should be:
-
Reactant & Reagent Solubility: Ensure all components, including the substrate, nucleophile/coupling partner, catalyst, and base, are sufficiently soluble at the reaction temperature. Poor solubility is a common cause of failed or sluggish reactions.
-
Reaction Type: The intended transformation dictates the optimal solvent class. The two most common reactions for this substrate are Nucleophilic Aromatic Substitution (SNAr) at the C5-Br position and Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Each has distinct solvent requirements.
-
Solvent Polarity and Protic vs. Aprotic Nature:
-
Polar Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds. They are excellent at solvating both cations and anions. However, they can strongly solvate and stabilize nucleophiles through hydrogen bonding, potentially reducing their reactivity in SN2-like processes.[1][2][3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack O-H or N-H bonds. They are effective at solvating cations but are less effective at solvating anions (nucleophiles).[4][5] This leaves the nucleophile "naked" and highly reactive, often accelerating SNAr and SN2 reactions.[4][6]
-
-
Reaction Temperature: The solvent's boiling point must be high enough to accommodate the required reaction temperature. For many cross-coupling reactions, temperatures between 80-120 °C are common, necessitating solvents like dioxane, toluene, or DMF.
-
Work-up and Purification: Consider the ease of solvent removal and potential for forming azeotropes. A solvent that simplifies product isolation is always preferable.
Q2: How do polar protic and polar aprotic solvents specifically impact Nucleophilic Aromatic Substitution (SNAr) with Ethyl 5-bromo-6-hydroxynicotinate?
A2: This is a crucial question. The reactivity of the C5-Br bond towards nucleophilic attack is significantly modulated by the solvent.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can be detrimental to SNAr reactions for two main reasons. First, they form a "solvation shell" around the anionic nucleophile via hydrogen bonding.[3][6][7] This stabilizes the nucleophile, increases the energy required for it to attack the electrophilic carbon, and thus slows the reaction rate.[1][2] Second, the lone pair on the solvent's oxygen atom can compete as a nucleophile, leading to undesired side products.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These are generally the solvents of choice for SNAr reactions. They solvate the accompanying cation (e.g., Na⁺, K⁺) well but leave the anionic nucleophile relatively unsolvated and highly reactive.[4][5] This leads to a significant rate enhancement. For instance, in reactions involving amines or alkoxides with halo-pyridines, a switch from a protic to a polar aprotic solvent can be the difference between no reaction and a high-yielding transformation. In many aprotic solvents, the detachment of the leaving group (bromide) can become the rate-limiting step.[8]
The logical workflow for solvent selection in an SNAr reaction is visualized below.
Caption: Solvent selection workflow for SNAr reactions.
Q3: For a Suzuki-Miyaura cross-coupling, what solvent system is recommended for Ethyl 5-bromo-6-hydroxynicotinate?
A3: Suzuki-Miyaura reactions are robust, but solvent choice is key for efficiency. For nitrogen-containing heterocycles like your substrate, biphasic solvent systems are often superior.[9]
A typical and highly effective system is a mixture of an ethereal or aromatic solvent with water. Common examples include:
-
1,4-Dioxane / Water (e.g., 4:1 v/v)[10]
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water
The organic solvent dissolves the aryl halide (your substrate) and the boronic acid partner, while the aqueous phase dissolves the inorganic base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄). This biphasic system is crucial because the base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[11] The presence of water can also be beneficial for the stability and activity of the palladium catalyst.[9]
In some cases, a single polar aprotic solvent like DMF can be used, especially if reactant solubility is a challenge in other systems.[12] However, care must be taken as DMF can decompose at high temperatures to generate dimethylamine, which can act as a catalyst poison.
Troubleshooting Guide
Problem: My nucleophilic substitution reaction shows no conversion, even at elevated temperatures. My reagents are fine.
Cause & Solution: This is a classic symptom of either poor solubility or solvent-induced deactivation of the nucleophile.
-
Causality: If you are using a moderately polar solvent like THF or Dichloromethane (DCM), your substrate or the nucleophilic salt may not be fully dissolved. If you are using a polar protic solvent like ethanol, the solvent is likely forming strong hydrogen bonds with your nucleophile, creating a "solvation cage" that severely hampers its reactivity.[3][6]
-
Troubleshooting Steps:
-
Confirm Solubility: Before running the reaction at scale, perform a small-scale solubility test of all reagents in your chosen solvent at room temperature and the target reaction temperature.
-
Switch to a Polar Aprotic Solvent: The most effective solution is often to switch to a high-polarity aprotic solvent such as DMF or DMSO . These solvents will dissolve most ionic nucleophiles while keeping them highly reactive.[4][5] Be aware of their high boiling points, which can make product isolation more challenging.
-
Consider Phase-Transfer Catalysis: If your nucleophile is only soluble in water but you need an organic solvent for your substrate, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to shuttle the nucleophile into the organic phase.
-
Problem: My Suzuki coupling reaction has stalled at ~50% conversion, and I'm seeing decomposition of my starting material.
Cause & Solution: Stalled Suzuki reactions often point to catalyst deactivation or issues with the reaction medium.
-
Causality: The palladium catalyst is sensitive to impurities and reaction conditions. Solvent quality is critical. Trace impurities in solvents like THF or aldehydes from decomposed DMF can poison the Pd(0) catalyst.[9] An incorrect ratio of organic solvent to water can also lead to poor mixing and inefficient base-mediated activation of the boronic acid.[11]
-
Troubleshooting Protocol:
-
Use High-Purity, Degassed Solvents: Ensure you are using anhydrous, high-purity solvents. Before use, thoroughly degas the solvent(s) by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Optimize Solvent Ratio: If using a biphasic system (e.g., Dioxane/Water), vary the ratio. Start with a standard 4:1 or 5:1 organic/aqueous ratio and screen other ratios like 2:1 or 10:1 to find the optimal balance for solubility and reaction rate.
-
Check Your Base: Ensure the base is fully dissolved in the aqueous phase. If using a weaker base like K₂CO₃, consider switching to a stronger one like K₃PO₄, which can sometimes accelerate the reaction.
-
Add a Ligand: If you are running a "ligandless" Suzuki, the reaction may be more susceptible to catalyst decomposition. The addition of a stabilizing phosphine ligand (e.g., SPhos, XPhos) can protect the palladium center and improve catalyst turnover and longevity.
-
Problem: I am observing hydrolysis of the ethyl ester group on my nicotinate product during work-up.
Cause & Solution: Ester hydrolysis is a common side reaction, especially under basic or acidic aqueous conditions during the reaction work-up.
-
Causality: The ethyl ester is susceptible to saponification (base-mediated hydrolysis) or acid-catalyzed hydrolysis. If your reaction work-up involves prolonged exposure to strong aqueous base or acid washes, you risk cleaving the ester to the corresponding carboxylic acid.[13]
-
Preventative Measures & Protocol:
-
Use a Mildly Basic Wash: During the aqueous work-up, use a milder base like saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Minimize Contact Time: Perform the aqueous washes quickly and avoid letting the reaction mixture sit in biphasic conditions for extended periods.
-
Avoid Acidic Washes (if possible): Unless necessary to remove specific impurities, avoid washing with strong acids like 1M HCl. If an acid wash is required, use it sparingly and cool the mixture in an ice bath to slow the rate of hydrolysis.
-
Extraction Solvent Choice: Use an appropriate extraction solvent like Ethyl Acetate or DCM to efficiently remove your product from the aqueous layer.[10] Dry the combined organic layers thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.
-
Data Tables & Experimental Protocols
Table 1: Properties of Common Solvents for Reactions of Ethyl 5-bromo-6-hydroxynicotinate
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Common Use Case |
| Water | H₂O | 100 | 78.5 | Polar Protic | Co-solvent for Suzuki |
| Ethanol | C₂H₅OH | 78.5 | 24.3 | Polar Protic | SNAr (with caution) |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic | Suzuki, SNAr |
| Acetonitrile | CH₃CN | 81.6 | 37.5 | Polar Aprotic | SNAr |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 37 | Polar Aprotic | SNAr, Suzuki |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Polar Aprotic | SNAr (high temp) |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.3 | Nonpolar Aprotic | Suzuki |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar Aprotic | Suzuki |
Data compiled from various sources, including Chemistry LibreTexts and Murov.info.[14][15]
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative starting point. Optimization for specific substrates is highly recommended.
Materials:
-
Ethyl 5-bromo-6-hydroxynicotinate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Caption: Experimental workflow for a Suzuki-Miyaura reaction.
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add Ethyl 5-bromo-6-hydroxynicotinate, the arylboronic acid, the base, and the palladium catalyst.[10]
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.[10]
-
Via syringe, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from a few hours to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[10]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.[10]
References
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
College of Saint Benedict & Saint John's University. NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]
-
ResearchGate. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
Ahmad, I., et al. (n.d.). Solvent Effect on the Photolysis of Riboflavin. PMC - NIH. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
European Journal of Chemistry. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
University of Texas at El Paso. CHAPTER 8 - REACTION EXAMPLES. [Link]
-
Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]
-
Organic Syntheses Procedure. Hydracrylic acid, β-phenyl-, ethyl ester. [Link]
-
Reddit. (2017). Electronegativity and nucleophilicity in protic vs aprotic solvents. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
UCL Discovery. (2021). Mechanochemical reactivity inhibited, prohibited and reversed by liquid additives. [Link]
-
YouTube. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. [Link]
-
European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]
-
Oreate AI Blog. (2026). The Role of Polar Protic Solvents in Chemical Reactions. [Link]
-
PubChem - NIH. Ethyl 5-bromovalerate. [Link]
-
YouTube. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Reactive Blocked-Isocyanate Coupling Agents from Methyl Ethyl Ketoxime, Ethyl Cellosolve/epsilon-Caprolactam Blocked Aromatic and Aliphatic Diisocyanates. [Link]
-
PMC. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 3. The Role of Polar Protic Solvents in Chemical Reactions - Oreate AI Blog [oreateai.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. 5-Bromo-6-hydroxynicotinic acid [synhet.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Analysis of Palladium Catalysts for Suzuki Coupling of Bromopyridines
[1][2][3]
Executive Summary
Context: The Suzuki-Miyaura coupling of bromopyridines presents unique challenges in medicinal chemistry due to the coordinating ability of the pyridine nitrogen (catalyst poisoning) and the electronic deactivation of the carbon-halogen bond. Objective: This guide objectively compares the performance of traditional phosphine-based catalysts against modern Buchwald G3/G4 precatalysts and NHC-stabilized systems (PEPPSI). Key Finding: While Pd(dppf)Cl₂ remains a cost-effective baseline for non-hindered 3-bromopyridines, XPhos Pd G4 and PEPPSI-IPent demonstrate superior turnover numbers (TON) and resistance to poisoning in 2-substituted and sterically demanding substrates.
The "Pyridine Problem": Mechanistic Challenges
To select the right catalyst, one must first understand the failure modes specific to bromopyridines.
-
Catalyst Poisoning (The "Sink"): The lone pair on the pyridine nitrogen is a competent ligand. In non-bulky systems (e.g., Pd(PPh₃)₄), the substrate coordinates to the Pd(II) center without undergoing oxidative addition, forming a stable, inactive complex.
-
Electronic Deactivation:
-
3-Bromopyridine: Behaves similarly to electron-deficient aryl bromides. Generally reactive.[1]
-
2-Bromopyridine: The adjacent nitrogen renders the C-Br bond electronically activated for oxidative addition but sterically sensitive. However, the resulting 2-pyridyl-Pd species is prone to protodeboronation if transmetallation is slow.
-
Mechanistic Visualization: The Poisoning Trap
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive coordination "trap."
Figure 1: The "Poisoning Trap" mechanism. Small ligands allow the pyridine nitrogen to bind Pd, arresting the cycle. Bulky ligands sterically preclude this interaction, forcing the reaction through the productive oxidative addition pathway.
Catalyst Landscape Analysis
Tier 1: The Baseline Workhorses
Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂
-
Best For: Unhindered 3-bromopyridines; cost-sensitive large-scale batches.
-
Limitations: High susceptibility to poisoning by 2-substituted pyridines. Pd(PPh₃)₄ often requires high loading (5-10 mol%) to overcome deactivation.
-
Expert Insight: Pd(dppf)Cl₂ is significantly more robust than Tetrakis due to the chelating bite angle of the dppf ligand, which resists ligand displacement by the pyridine nitrogen.
Tier 2: The Specialists (Buchwald G3/G4)
Catalysts: XPhos Pd G4, RuPhos Pd G4
-
Best For: 2-bromopyridines, heteroaryl-heteroaryl couplings, and substrates containing amines/alcohols.
-
Mechanism: The biaryl backbone provides steric bulk to prevent poisoning, while the amino group on the backbone facilitates rapid reduction to Pd(0).
-
Key Advantage: XPhos is the "universal" choice for heteroaryl chlorides/bromides. RuPhos excels with electron-rich substrates.
Tier 3: The Heavy Lifters (NHC Systems)
Catalysts: PEPPSI-IPr, PEPPSI-IPent
-
Best For: Sterically hindered "tetra-ortho" substituted biaryls; reactions requiring high heat (>80°C).
-
Mechanism: The N-Heterocyclic Carbene (NHC) ligand binds extremely tightly to Pd, preventing catalyst decomposition (Pd black formation) even at high temperatures.
-
Key Advantage: PEPPSI-IPent (Isopentyl) has "flexible bulk" that accommodates the incoming substrate better than the older IPr variant, showing higher yields in difficult couplings.
Comparative Performance Matrix
The following table summarizes the performance of these catalysts in a model reaction: Coupling of 2-bromo-4-methylpyridine with phenylboronic acid.
| Feature | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G4 | PEPPSI-IPent |
| Catalyst Class | Traditional Phosphine | Bidentate Phosphine | Dialkylbiaryl Phosphine | NHC (Carbene) |
| Yield (Standard) | < 40% (Slow) | 65-75% | 95-99% | 92-98% |
| Reaction Time | 12-24 h | 6-12 h | 0.5 - 2 h | 1 - 4 h |
| Poisoning Resistance | Low | Moderate | High | Very High |
| Steric Tolerance | Poor | Moderate | High | Excellent |
| Air Stability | Poor | Good | Excellent | Excellent |
| Rec. Loading | 5-10 mol% | 2-5 mol% | 0.5-2 mol% | 0.5-2 mol% |
Strategic Decision Framework
Use this logic flow to select the optimal catalyst for your specific bromopyridine substrate.
Figure 2: Decision matrix for catalyst selection based on substrate electronics and steric environment.
Experimental Protocols
Protocol A: High-Throughput Screening (The "Gold Standard")
Target: 2-Bromopyridine + Heteroaryl Boronic Acid Catalyst: XPhos Pd G4 (Sigma-Aldrich #804274)
-
Setup: Charge a reaction vial with 2-bromopyridine (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (1-2 mol%) .
-
Base: Add K₃PO₄ (2.0 equiv) . Note: Anhydrous phosphate is preferred over carbonate for base-sensitive substrates.
-
Solvent: Add THF:Water (4:1) or Dioxane:Water (4:1) . Degas by sparging with Argon for 5 minutes.
-
Reaction: Seal and heat to 60°C for 2 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Validation: This protocol typically yields >90% conversion for heteroaryl-heteroaryl couplings where Pd(PPh₃)₄ fails.
Protocol B: Sterically Demanding Scale-Up
Target: Tetra-ortho substituted biaryls Catalyst: PEPPSI-IPent (Sigma-Aldrich #732117)
-
Setup: Charge flask with Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and PEPPSI-IPent (1 mol%) .
-
Base: Add K₂CO₃ (2.0 equiv) or KOtBu (2.0 equiv) for faster activation.
-
Solvent: Dioxane or Toluene (anhydrous preferred if using KOtBu).
-
Reaction: Heat to 80-100°C . The NHC ligand stabilizes the catalyst against thermal decomposition, allowing higher temperatures to drive the reaction through the steric barrier.
-
Note: PEPPSI catalysts are air-stable as solids but should be used under inert atmosphere for the reaction.
Troubleshooting & Optimization
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G4 or PEPPSI-IPent . Increase temperature. |
| Protodeboronation | Unstable Boronic Acid | Use K₃PO₄ instead of Carbonates. Switch to MIDA Boronate or Pinacol Ester . |
| Pd Black Formation | Catalyst Decomposition | Ligand is too labile. Switch to PEPPSI (NHC) system. |
| Homocoupling | Oxidation of Boronic Acid | Ensure rigorous degassing. Reduce catalyst loading. |
References
-
G3 and G4 Buchwald Precatalysts. Sigma-Aldrich.Link
-
PEPPSI™-IPent for Demanding Cross-Coupling Reactions. Sigma-Aldrich.Link
-
Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst. Angew. Chem. Int. Ed.Link
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Pfizer/NIH.Link
-
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.Link
Synthetic Utility of Ethyl 5-bromo-6-hydroxynicotinate vs. Methyl Ester Analog: A Strategic Selection Guide
Topic: Synthetic Utility of Ethyl 5-bromo-6-hydroxynicotinate vs. Methyl Ester Analog Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, the choice between methyl and ethyl esters is often dismissed as trivial. However, when working with the 5-bromo-6-hydroxynicotinate scaffold—a critical intermediate for SHP2 inhibitors, glucokinase activators, and kinase inhibitors—this choice dictates process efficiency.
This guide objectively compares Ethyl 5-bromo-6-hydroxynicotinate (Ethyl-BHN) and its Methyl analog (Methyl-BHN). While the methyl ester offers superior crystallinity for scale-up purification, the ethyl ester provides essential lipophilicity that prevents precipitation during complex transition-metal catalyzed cross-couplings.
Part 1: Chemical Profile & Physical Properties
The 6-hydroxynicotinate scaffold exists in a tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. In solution, the pyridone form dominates, creating strong intermolecular hydrogen bond networks that reduce solubility.
Comparative Data Table
| Feature | Methyl 5-bromo-6-hydroxynicotinate | Ethyl 5-bromo-6-hydroxynicotinate |
| CAS Number | 381247-99-0 | 169773-94-8 |
| Molecular Weight | 232.03 g/mol | 246.06 g/mol |
| Melting Point | 225–227 °C (High Crystallinity) | ~160–165 °C (Lower Lattice Energy) |
| ClogP (Est.) | ~0.8 | ~1.3 |
| Solubility (DCM/THF) | Moderate; requires heating/co-solvents | Good; soluble at RT in most couplings |
| Primary Utility | Early-stage scale-up; Purification by precipitation | Late-stage diversification; Lipophilic couplings |
The Solubility Factor
The ethyl group introduces a subtle but critical disruption to the crystal lattice.
-
Methyl-BHN: The compact methyl group allows tight packing of the pyridone dimers, resulting in high melting points (>225°C) and poor solubility in ethereal solvents (THF, Dioxane) often used in Suzuki couplings.
-
Ethyl-BHN: The flexible ethyl chain disrupts this packing, significantly increasing solubility in non-polar organic solvents. This is crucial when the coupling partner (boronic acid) is also lipophilic, ensuring a homogeneous reaction mixture.
Part 2: Strategic Decision Matrix
Use the following logic to select the appropriate analog for your campaign:
| Scenario | Recommended Analog | Scientific Rationale |
| Scale-up (>100g) | Methyl Ester | High crystallinity allows for purification via slurry/filtration, avoiding expensive column chromatography. |
| Complex Suzuki Coupling | Ethyl Ester | Higher solubility prevents "crashing out" of the intermediate or catalyst encapsulation, ensuring complete conversion. |
| Nucleophilic Aromatic Substitution (SNAr) | Ethyl Ester | If the nucleophile is bulky/lipophilic, the ethyl ester maintains system solubility during the heating phase. |
| Alcoholic Solvent Constraints | Matched Ester | Rule of Thumb: Always match the ester to the solvent (MeOH for Methyl, EtOH for Ethyl) to prevent unwanted transesterification byproducts. |
Part 3: Synthetic Workflows & Diagrams
The following Graphviz diagram visualizes the divergent utility of the two esters. The Methyl Route favors chlorination and crystallization, while the Ethyl Route favors direct coupling and lipophilic modification.
Caption: Divergent synthetic workflows. The Methyl path optimizes for intermediate purification (via Chlorination), while the Ethyl path facilitates direct transition-metal catalysis.
Part 4: Detailed Experimental Protocols
Protocol A: Conversion to 5-Bromo-6-chloronicotinate (The "Activation" Step)
This protocol is best suited for the Methyl Ester due to the ease of precipitating the product.
Context: The 6-hydroxy group is a poor leaving group. Converting it to a chloride (using POCl₃) activates the C6 position for SNAr reactions with amines.
-
Setup: In a dry round-bottom flask, suspend Methyl 5-bromo-6-hydroxynicotinate (1.0 eq) in neat POCl₃ (5.0 eq).
-
Catalysis: Add Quinoline or N,N-Dimethylaniline (0.5 eq) as a base catalyst. Note: Pyridine can also be used but may lead to lower yields due to salt formation.
-
Reaction: Heat the mixture to 100–110 °C for 2–4 hours.
-
Self-Validation: The reaction mixture will transition from a suspension to a clear, dark solution. Monitor TLC (Hexane/EtOAc 4:1); the starting material (baseline/polar) should disappear, replaced by a high-Rf spot (non-polar chloride).
-
-
Workup (Critical): Cool to RT. Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Why? This quenches excess POCl₃. The product, Methyl 5-bromo-6-chloronicotinate , is insoluble in water and will precipitate as a beige solid.
-
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize from MeOH if necessary.
Protocol B: Suzuki-Miyaura Coupling at C5
This protocol is best suited for the Ethyl Ester to ensure homogeneity.
Context: Installing an aryl group at the 5-position while preserving the ester.
-
Solvent System: Use 1,4-Dioxane/Water (4:1) . The ethyl ester's solubility in dioxane ensures the substrate remains in the catalytic cycle.
-
Reagents: Combine Ethyl 5-bromo-6-hydroxynicotinate (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Note: If the 6-OH is unprotected, use 3.0+ equivalents of base to account for the acidic phenolic proton.
-
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq). Degas with nitrogen for 10 minutes.
-
Reaction: Heat to 90 °C for 6–12 hours.
-
Self-Validation: The ethyl ester typically remains in solution. If you see a heavy precipitate forming early (before reaction completion), it is likely the starting material crashing out—add more dioxane or switch to n-Butanol.
-
-
Workup: Dilute with EtOAc, wash with brine. The ethyl ester product will partition cleanly into the organic layer.
References
-
Synthesis of Methyl 5-bromo-6-hydroxynicotinate
- Source: ChemicalBook & PubChem Compound Summary.
- Data: Melting point and physical properties.
-
Link:
-
Suzuki Coupling Methodologies for Pyridines
- Source: Organic Chemistry Portal - Suzuki Coupling.
- Context: General mechanisms for halopyridine couplings.
-
Link:
-
Chlorination of Hydroxypyridines
- Source: BenchChem Applic
- Context: Protocols for converting 6-hydroxy to 6-chloro deriv
-
Link:
-
N- vs O-Alkylation Selectivity
- Source: RSC Advances & NIH PMC.
- Context: Mechanistic insights into the reactivity of the 2-pyridone/2-hydroxypyridine tautomer.
-
Link:
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-bromo-6-hydroxynicotinate Analogs
For the discerning researcher in drug discovery, the selection of a starting scaffold is a decision of paramount importance. An ideal scaffold should be readily available, possess multiple reactive handles for diversification, and be predisposed to forming structures that favorably interact with biological targets. Ethyl 5-bromo-6-hydroxynicotinate, a substituted pyridinone, is one such privileged starting material. Its inherent electronic properties and strategically positioned functional groups make it a cornerstone for the synthesis of diverse and potent bioactive molecules.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for different classes of therapeutic agents synthesized from this versatile scaffold. We will delve into the causality behind synthetic choices and present supporting experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Strategic Value of the Ethyl 5-bromo-6-hydroxynicotinate Core
The efficacy of Ethyl 5-bromo-6-hydroxynicotinate as a synthetic starting point is rooted in its distinct chemical features. The pyridinone core can act as both a hydrogen bond donor and acceptor, a crucial characteristic for interacting with the hinge region of kinases and the polar residues of other enzyme and receptor binding sites.
The molecule offers three primary points for chemical modification:
-
The C5-Bromine: This position is ripe for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast array of aryl, heteroaryl, and alkyl groups. These modifications are critical for exploring the lipophilic pockets of binding sites and establishing key π-π stacking or hydrophobic interactions.
-
The C6-Hydroxyl Group: This group can be converted to a leaving group (e.g., triflate) or used for ether and ester linkages, enabling the exploration of different vectors and interactions within a target's active site.
-
The C3-Ethyl Ester: This functional group can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, reduced to an alcohol, or otherwise modified to fine-tune solubility and introduce additional points of interaction.
The interplay of these reactive sites allows for a systematic and combinatorial approach to library synthesis, making it an exemplary scaffold for SAR studies.
Caption: Generalized synthetic workflow for p38 kinase inhibitors.
While a comprehensive, publicly available SAR table for a broad series of these specific spiro-indolone analogs is limited, the patent literature and related studies on pyridinone-based p38 inhibitors provide key insights:
-
The Pyridinone Core: This moiety is essential for activity, acting as a hinge-binder by forming hydrogen bonds with the backbone of the kinase hinge region (typically Met109 and Gly110 in p38α).
-
The C5-Substituent: The aryl group introduced at the C5-position via Suzuki coupling is critical for potency and selectivity. This group projects into a hydrophobic pocket, and its substitution pattern directly modulates the van der Waals interactions. For instance, small, electron-withdrawing groups on this aryl ring are often favored.
-
The Spirocyclic System: The spiro-indolone portion of the molecule is designed to occupy the solvent-exposed region of the active site. Modifications to this part of the molecule can be used to fine-tune physicochemical properties such as solubility and metabolic stability without drastically affecting the core binding interactions.
Class 2: Glutamate Release Inhibitors for Neuroprotection
Excessive glutamate release is a key pathological event in a range of neurological conditions, including ischemic stroke, epilepsy, and amyotrophic lateral sclerosis (ALS). [1]Compounds that can modulate presynaptic glutamate release are therefore of significant therapeutic interest.
The Ethyl 5-bromo-6-hydroxynicotinate scaffold has been employed to create 1,2-dihydropyridine derivatives that act as glutamate release inhibitors. [1]The synthetic strategy here is markedly different from the p38 inhibitors, showcasing the scaffold's versatility.
A key synthetic step involves a Suzuki coupling at the C5-position, followed by modifications to the pyridinone ring itself.
Caption: Synthetic approach for 1,2-dihydropyridine neuroprotective agents.
-
The C5-Aryl Group: The nature of the aryl ring introduced at the C5-position is a primary determinant of potency. Unsubstituted phenyl or simple substituted phenyl rings appear to be effective. This group is likely involved in critical hydrophobic or π-stacking interactions with the molecular target.
-
The N1-Substituent: Alkylation of the pyridinone nitrogen is a common modification. The size and nature of the alkyl group can influence potency and metabolic stability.
-
The Dihydropyridine Core: The reduced dihydropyridine ring system is a key feature of the final active compounds, suggesting that the planarity and electronic nature of this core are crucial for biological activity.
Data Summary
The following table summarizes the two classes of compounds derived from the common starting material, highlighting their distinct therapeutic applications and the key structural features driving their activity.
| Compound Class | Therapeutic Target | Starting Material | Key Synthetic Transformation | Core Structural Motif for Activity | Key SAR Determinant |
| Spiro-indolones | p38 MAP Kinase | Ethyl 5-bromo-6-hydroxynicotinate | Suzuki Coupling & Spirocyclization | Pyridinone Hinge-Binder | C5-Aryl Substituent |
| 1,2-Dihydropyridines | Glutamate Release | Methyl 5-bromo-6-hydroxynicotinate | Suzuki Coupling & Ring Modification | C5-Aryl Dihydropyridine | Nature of the C5-Aryl Group |
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed, representative experimental procedures based on those described in the authoritative literature.
Protocol 1: Synthesis of Ethyl 5,6-dibromonicotinate (Intermediate for p38 Inhibitors)
[2] Rationale: This procedure converts the C6-hydroxyl group into a bromide, providing a second reactive handle for further diversification, typically through cross-coupling reactions. The use of a mixture of phosphorus tribromide and phosphorus oxybromide is an effective method for this transformation on an electron-deficient pyridine ring.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 5-bromo-6-hydroxynicotinate (6.35 g, 25.8 mmol).
-
Carefully add tribromophosphine (2.50 mL, 26 mmol) and phosphorus oxybromide (7.50 g, 26.2 mmol) to the flask.
-
Heat the reaction mixture to 120°C with stirring.
-
Maintain the temperature and stirring for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, Ethyl 5,6-dibromonicotinate, can be purified by column chromatography or used directly in the next step.
Protocol 2: p38α Kinase Inhibition Assay (LanthaScreen™)
Rationale: This protocol describes a robust, high-throughput method for quantifying the inhibitory activity of synthesized compounds against the p38α kinase. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by the kinase. A decrease in the FRET signal indicates inhibition of the kinase.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the diluted test compound. Add 5 µL of a solution containing p38α kinase and a fluorescein-labeled substrate (e.g., FL-p38 substrate) in kinase buffer.
-
Initiate Reaction: Add 2.5 µL of ATP in kinase buffer to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a detection solution containing a terbium-labeled anti-phospho-substrate antibody (Tb-anti-p38 pT180/pY182 antibody).
-
Second Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
Ethyl 5-bromo-6-hydroxynicotinate has proven to be a remarkably fruitful starting point for the development of diverse therapeutic agents. The strategic placement of its functional groups allows medicinal chemists to readily access a wide chemical space and systematically probe the structure-activity relationships of the resulting analogs. The successful application of this scaffold in the synthesis of potent p38 MAP kinase inhibitors and neuroprotective agents underscores its value in modern drug discovery.
Future work will likely focus on leveraging this scaffold to explore other target classes. The inherent ability of the pyridinone core to participate in key hydrogen bonding interactions makes it a prime candidate for developing inhibitors of other kinases, as well as proteases and epigenetic targets. As our understanding of disease biology deepens, the versatility of scaffolds like Ethyl 5-bromo-6-hydroxynicotinate will continue to be a critical asset in the quest for novel and effective medicines.
References
- US Patent US8772288B2. Substituted spiro[cycloalkyl-1,3′-indo]-2′(1′H)
- WO Patent WO2009124692A1. New substituted spiro[cycloalkyl-1,3'-indol]-2'(1'h)
- US Patent Application US20110053936A1. Substituted Spiro[Cycloalkyl-1,3'-Indol]-2'(1'H)
-
US Patent Application Publication US 2011/0053936 A1. Substituted Spiro[Cycloalkyl-1,3'-Indol]-2'(1'H)-One Derivatives and their Use as P38 Mitogen-Activated Kinase Inhibitors. [Link]
- WO Patent WO2001096308A1.
-
WO Patent Application WO 2017/087777 A1. PD-1/PD-L1 Protein/Protein Interaction Inhibitors. [Link]
- TW Patent TW200815402A.
- EP Patent EP2108641A1. New substituted spiro[cycloalkyl-1,3'-indo]-2'(1'H)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
